2-(2-Bromo-4-chlorophenyl)-N-isopropylacetamide
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Overview
Description
2-(2-Bromo-4-chlorophenyl)-N-isopropylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with an isopropyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)-N-isopropylacetamide typically involves the reaction of 2-bromo-4-chlorophenylamine with isopropyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the acetamide bond. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenyl)-N-isopropylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate, are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
2-(2-Bromo-4-chlorophenyl)-N-isopropylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival . Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenyl-2-bromobutanoate: This compound shares the bromo and chloro substituents on the phenyl ring but differs in the presence of a butanoate group instead of an acetamide moiety.
N-(2-bromo-4-chlorophenyl)acetamide: Similar in structure but lacks the isopropyl group attached to the nitrogen atom.
4-Bromo-2-chlorophenol: Contains the same bromo and chloro substituents but is a phenol rather than an acetamide.
Uniqueness
2-(2-Bromo-4-chlorophenyl)-N-isopropylacetamide is unique due to the combination of its substituents and functional groups, which confer specific chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-7(2)14-11(15)5-8-3-4-9(13)6-10(8)12/h3-4,6-7H,5H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTWARWZCXGUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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